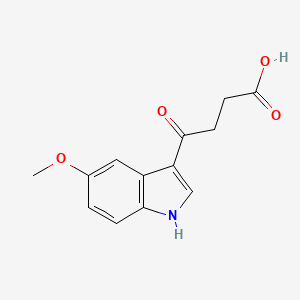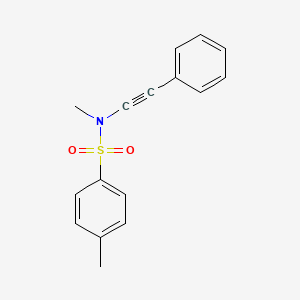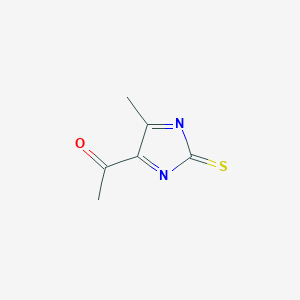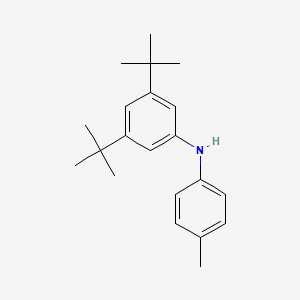
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- typically involves the reaction of 3,5-di-tert-butylphenol with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The presence of bulky tert-butyl groups makes the compound less reactive towards electrophilic substitution, but nucleophilic substitution reactions can still occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The bulky tert-butyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,5-bis(1,1-dimethylethyl)-: Lacks the 4-methylphenyl group, resulting in different chemical properties.
Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-chlorophenyl)-:
Uniqueness
The unique combination of tert-butyl groups and a methylphenyl group in Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-(4-methylphenyl)- imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H29N |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C21H29N/c1-15-8-10-18(11-9-15)22-19-13-16(20(2,3)4)12-17(14-19)21(5,6)7/h8-14,22H,1-7H3 |
InChI Key |
XQWBSSSKPXHINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



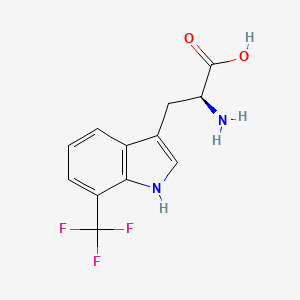
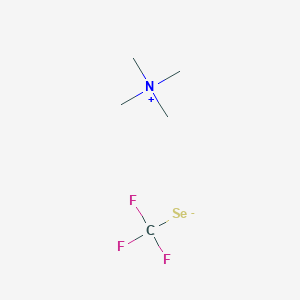

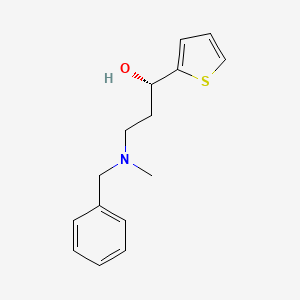
![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
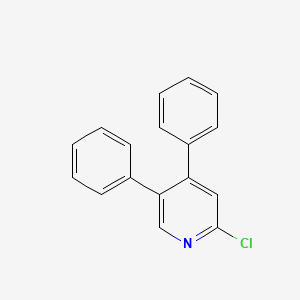
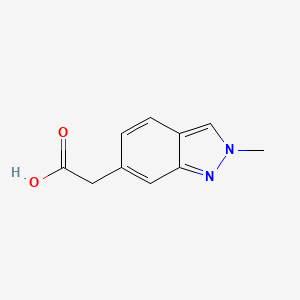
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
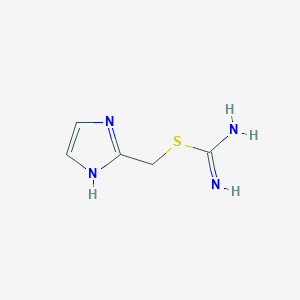
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
